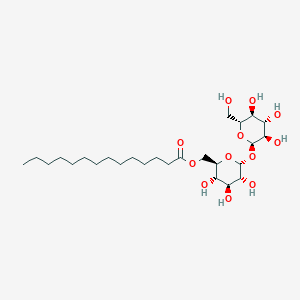
Trehalose C14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trehalose C14 is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely distributed in nature and found in various organisms, including bacteria, fungi, plants, and invertebrates. This compound is known for its exceptional stability and ability to protect biological structures under stress conditions, such as desiccation, heat, and oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trehalose C14 can be synthesized through several methods. One common approach involves the enzymatic conversion of maltose using trehalose synthase. This enzyme catalyzes the intramolecular rearrangement of maltose to form trehalose . Another method involves the chemical synthesis using ethylene oxide addition reactions between acetylated glucose derivatives .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria or fungi are cultured under controlled conditions to produce trehalose, which is then extracted and purified. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Trehalose C14 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose aldehyde or carboxylic acids.
Reduction: Reduction of trehalose can yield trehalitol.
Substitution: Trehalose can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation.
Major Products
Oxidation: Trehalose aldehyde, trehalose carboxylic acids.
Reduction: Trehalitol.
Substitution: Acetylated or benzoylated trehalose derivatives.
Aplicaciones Científicas De Investigación
Trehalose C14 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing agent for proteins and enzymes during chemical reactions.
Biology: Acts as an osmoprotectant and chemical chaperone, protecting cells from stress conditions.
Medicine: Investigated for its potential in treating neurodegenerative diseases and as a cryoprotectant in cryopreservation.
Industry: Used in food preservation, cosmetics, and pharmaceuticals for its stabilizing properties
Mecanismo De Acción
Trehalose C14 exerts its protective effects through several mechanisms:
Osmoprotection: It helps maintain cellular osmotic balance under stress conditions.
Chemical Chaperone: Stabilizes proteins and prevents their denaturation.
Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.
Water Replacement: Replaces water molecules in dehydrated cells, preventing damage.
Comparación Con Compuestos Similares
Similar Compounds
Trehalosamine: An amino sugar derivative of trehalose with similar protective properties but additional pH buffering activity.
Sucrose: Another non-reducing disaccharide with similar stabilizing properties but less effective under extreme conditions.
Maltose: A reducing disaccharide with different stability and reactivity profiles compared to trehalose.
Uniqueness
Trehalose C14 is unique due to its high stability, resistance to acid hydrolysis, and ability to form non-hygroscopic glass. These properties make it exceptionally effective in protecting biological structures under various stress conditions .
Propiedades
Fórmula molecular |
C26H48O12 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
Clave InChI |
LRXBVTKVELRWDT-MPBWFABASA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
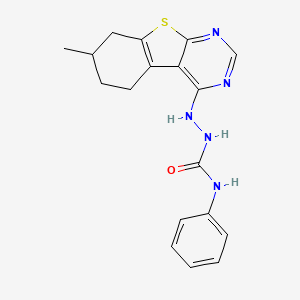
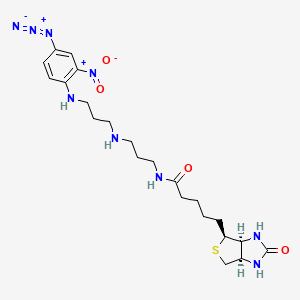
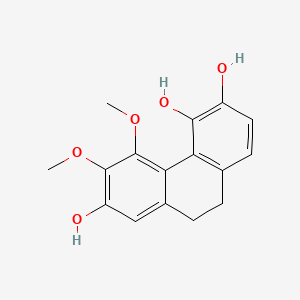
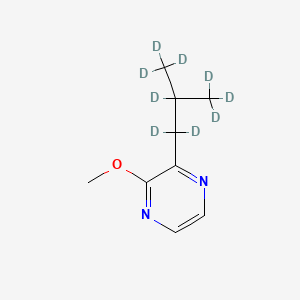

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)



